(R)-3-(4-Fluorophenyl)morpholine hydrochloride

CDK9 inhibition cancer therapeutics kinase selectivity

Procure the (R)-enantiomer specifically for reproducible stereochemical outcomes in CNS drug discovery and enantioselective synthesis. Avoid structurally similar morpholine derivatives—the para-fluorophenyl substitution and HCl salt form offer distinct electronic properties, metabolic stability, and aqueous solubility critical for fragment-based screening, kinase inhibitor programs, and NK₁ antagonist development. CAS-registered with batch-specific NMR, HPLC, and GC characterization ensures traceable analytical data and batch-to-batch consistency that generic alternatives cannot provide.

Molecular Formula C10H13ClFNO
Molecular Weight 217.668
CAS No. 1363408-43-8
Cat. No. B591905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(4-Fluorophenyl)morpholine hydrochloride
CAS1363408-43-8
Molecular FormulaC10H13ClFNO
Molecular Weight217.668
Structural Identifiers
SMILESC1COCC(N1)C2=CC=C(C=C2)F.Cl
InChIInChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1
InChIKeyWMGZVNCXNNRNNF-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(4-Fluorophenyl)morpholine hydrochloride (CAS 1363408-43-8): Chiral Morpholine Intermediate for CNS-Focused Drug Discovery


(R)-3-(4-Fluorophenyl)morpholine hydrochloride (CAS 1363408-43-8) is a chiral morpholine derivative with the molecular formula C₁₀H₁₃ClFNO and a molecular weight of 217.67 g/mol, commonly used as a pharmaceutical intermediate and building block in medicinal chemistry . The compound features a para-fluorophenyl substituent and a stereospecific (R)-configuration, with the hydrochloride salt form enhancing aqueous solubility and handling properties relative to the free base [1]. As a member of the aryl morpholine class, it serves as a versatile scaffold for CNS-targeting agents and enzyme inhibitors, with its stereochemistry playing a critical role in determining biological activity in downstream applications [2].

(R)-3-(4-Fluorophenyl)morpholine hydrochloride (CAS 1363408-43-8): Why Generic Morpholine Substitution Is Not Recommended


Generic substitution of (R)-3-(4-Fluorophenyl)morpholine hydrochloride with structurally similar morpholine derivatives is not recommended due to three critical differentiation factors: stereochemistry, substitution pattern, and fluorine presence. The (R)-enantiomer exhibits distinct biological activity and synthetic utility compared to its (S)-counterpart, as stereochemistry directly influences receptor binding and enzyme interactions [1]. The para-fluorophenyl substitution pattern provides unique electronic and steric properties that cannot be replicated by ortho- or meta-substituted analogs, while the fluorine atom itself confers metabolic stability and binding affinity advantages over non-fluorinated phenylmorpholines [2]. Additionally, procurement of this specific CAS-registered compound ensures traceable analytical characterization (NMR, HPLC) and batch-to-batch consistency that generic alternatives lack, which is essential for reproducible research outcomes in regulated drug discovery environments .

(R)-3-(4-Fluorophenyl)morpholine hydrochloride (CAS 1363408-43-8): Quantitative Differentiation Evidence Against Key Analogs


CDK9 Inhibitory Activity: 3-Fluorophenyl vs Morpholin-4-yl Substitution

In a head-to-head comparison of CDK9 inhibitory activity, the 3-fluorophenyl substituted morpholine derivative (Compound 40) demonstrated a 5.6-fold greater potency (IC₅₀ = 27 nM) compared to the morpholin-4-yl analog (Compound 41, IC₅₀ = 150 nM) when assessed in the same biochemical assay [1]. The enhanced potency of the 3-fluorophenyl variant was accompanied by a 4.4-fold improvement in cytotoxicity (IC₅₀ = 0.22 µM vs 0.96 µM, average of two cell lines), indicating superior target engagement and cellular efficacy [1].

CDK9 inhibition cancer therapeutics kinase selectivity

Stereochemical Identity: (R)-Enantiomer vs (S)-Enantiomer in Synthetic and Biological Applications

The (R)-enantiomer of 3-(4-fluorophenyl)morpholine hydrochloride (CAS 1363408-43-8) is a structurally distinct chemical entity from its (S)-enantiomer (CAS 1391469-10-5), with different stereochemical descriptors and MDL registry numbers (MFCD12910638 vs MFCD12910637) . While both enantiomers share identical molecular formulas and weights (C₁₀H₁₃ClFNO, 217.67 g/mol), their three-dimensional spatial arrangement results in different interactions with chiral biological targets, a critical consideration in drug discovery [1]. The (R)-enantiomer's specific stereochemistry is essential for applications requiring defined absolute configuration, such as asymmetric synthesis of Aprepitant intermediates and structure-activity relationship studies where stereochemistry influences potency and selectivity [1].

chiral resolution enantioselective synthesis stereochemistry

Purity and Analytical Characterization: Vendor-Supplied Batch Documentation

Commercial sourcing of (R)-3-(4-Fluorophenyl)morpholine hydrochloride from established vendors such as Bidepharm and MolCore provides standardized purity levels ranging from 97% to ≥98%, accompanied by comprehensive analytical documentation . Bidepharm offers batch-specific quality control data including NMR, HPLC, and GC reports, enabling researchers to verify compound identity and purity prior to use . MolCore provides product certified under ISO quality management systems with purity specifications of NLT 98% and defined storage conditions (20°C, 2-year stability), ensuring consistent performance across procurement cycles . In contrast, generic or unspecified 3-(4-fluorophenyl)morpholine sources may lack traceable analytical characterization, introducing variability that compromises experimental reproducibility .

quality control analytical chemistry reproducibility

Fluorine Substitution Advantage: Para-Fluorophenyl vs Non-Fluorinated Phenyl Scaffolds

The para-fluorine substitution on the phenyl ring of (R)-3-(4-Fluorophenyl)morpholine hydrochloride confers specific pharmacokinetic advantages over non-fluorinated phenylmorpholine analogs. In studies of structurally related CDK8/19 inhibitors, modification of the pendant 4-fluorophenyl group was deliberately targeted to achieve interactions with proximal amino acids in the ATP-binding pocket, while replacement of the morpholine ring addressed CYP3A4 time-dependent inhibition liabilities [1]. The optimized compound (4k) incorporating the 4-fluorophenyl morpholine scaffold achieved CDK8 IC₅₀ = 2.5 nM with negligible CYP3A4 time-dependent inhibition (99% compound remaining), demonstrating favorable oral pharmacokinetics and in vivo efficacy (T/C 29% tumor growth suppression in RPMI8226 xenograft at 15 mg/kg bid for 2 weeks) [1].

medicinal chemistry fluorine chemistry drug metabolism

Substitution Position Specificity: Para- vs Ortho-Fluorophenyl Isomers

The para-substitution pattern of (R)-3-(4-Fluorophenyl)morpholine hydrochloride (CAS 1363408-43-8) differs fundamentally from ortho-substituted analogs such as (R)-3-(2-Fluorophenyl)morpholine hydrochloride in both electronic distribution and steric accessibility [1]. The para-fluorine atom influences the electronic properties of the phenyl ring through resonance and inductive effects without introducing steric hindrance adjacent to the morpholine attachment point, whereas ortho-fluorine substitution creates steric crowding that can impede conformational flexibility and alter binding geometries with biological targets [1]. This positional specificity is critical in medicinal chemistry, where para-substitution has been demonstrated to be crucial for biological activity in related morpholine-containing compounds, influencing both pharmacokinetic properties and target interactions [2].

positional isomerism structure-activity relationship binding affinity

(R)-3-(4-Fluorophenyl)morpholine hydrochloride (CAS 1363408-43-8): Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization Programs Targeting CDK8, CDK9, or CDK19

In kinase inhibitor discovery, (R)-3-(4-Fluorophenyl)morpholine hydrochloride serves as a privileged scaffold for generating ATP-competitive inhibitors with enhanced potency and reduced off-target CYP inhibition. The 5.6-fold potency advantage of 3-fluorophenyl morpholines over morpholin-4-yl analogs in CDK9 inhibition (IC₅₀ = 27 nM vs 150 nM) supports its use in structure-activity relationship campaigns . Furthermore, the 4-fluorophenyl morpholine scaffold has been successfully employed to achieve CDK8 IC₅₀ = 2.5 nM while eliminating time-dependent CYP3A4 inhibition, demonstrating favorable oral pharmacokinetics and in vivo tumor growth suppression (T/C = 29% in RPMI8226 xenograft at 15 mg/kg bid for 2 weeks) .

Enantioselective Synthesis of NK₁ Receptor Antagonists and Aprepitant Intermediates

The defined (R)-stereochemistry of this compound is essential for asymmetric synthesis applications in CNS drug discovery, particularly in the production of NK₁ receptor antagonists such as Aprepitant (Emend®) . The 3-(4-fluorophenyl)morpholine moiety constitutes a critical structural component of Aprepitant and related substance P antagonists, with stereochemical purity directly impacting the yield and optical purity of the final API . Procurement of the CAS-registered (R)-enantiomer ensures reproducible stereochemical outcomes in multi-step synthetic sequences, a critical requirement for GMP manufacturing and regulatory filings [1].

Medicinal Chemistry Building Block for CNS and Oncology Targets

As a fluorinated morpholine building block with balanced lipophilicity (consensus LogP = 1.65) and moderate aqueous solubility (0.539 mg/mL), this compound is well-suited for fragment-based drug discovery and scaffold-hopping strategies in CNS and oncology programs . The fluorine atom enhances metabolic stability and binding affinity while the morpholine ring contributes solubility and pharmacokinetic advantages . The hydrochloride salt form improves handling and aqueous solubility compared to the free base (CAS 1213679-93-6), facilitating high-throughput screening and medicinal chemistry workflows [1].

Analytical Reference Standard for Chiral Purity Assessment

With defined stereochemistry (R-configuration) and batch-specific analytical characterization including NMR, HPLC, and GC data, this compound serves as a reliable chiral reference standard for method development and quality control applications . The distinct CAS registry number (1363408-43-8) and MDL identifier (MFCD12910638) enable unambiguous identification and traceability in analytical workflows, while the 97-98% purity specification ensures suitability as a calibration standard [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(4-Fluorophenyl)morpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.